molecular formula C13H11N3O2 B11169926 N-(cyanomethyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-(cyanomethyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B11169926
M. Wt: 241.24 g/mol
InChI Key: SSGZUDBUXVAPPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyanomethyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a cyanomethyl group, a phenyl group, and a carboxamide group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method involves the treatment of substituted aryl amines with methyl cyanoacetate under solvent-free conditions at room temperature . Another approach involves the fusion of aryl amines with ethyl cyanoacetate at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activities and cellular processes, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyanomethyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups and its ability to participate in diverse chemical reactions. Its structure allows for the formation of complex heterocyclic compounds with potential biological activities, making it a valuable compound in scientific research .

Properties

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

N-(cyanomethyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C13H11N3O2/c1-9-11(13(17)15-8-7-14)12(16-18-9)10-5-3-2-4-6-10/h2-6H,8H2,1H3,(H,15,17)

InChI Key

SSGZUDBUXVAPPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.